ethyl 4-amino-3-cyanopyrazolo[5,1-c][1,2,4]triazine-8-carboxylate
Overview
Description
Ethyl 4-amino-3-cyanopyrazolo[5,1-c][1,2,4]triazine-8-carboxylate is a heterocyclic compound that features a fused pyrazolo-triazine ring system. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of multiple functional groups, including an amino group, a cyano group, and an ester group, makes it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-3-cyanopyrazolo[5,1-c][1,2,4]triazine-8-carboxylate typically involves the construction of the pyrazolo-triazine core followed by functional group modifications. One common synthetic route starts with the cyclization of a suitable precursor, such as 5-aminopyrazole, with a nitrile-containing reagent under acidic or basic conditions. The reaction is often carried out in a polar solvent like dimethyl sulfoxide (DMSO) or ethanol at elevated temperatures to facilitate the formation of the fused ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the purification process may involve crystallization or chromatographic techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-3-cyanopyrazolo[5,1-c][1,2,4]triazine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of carboxylic acid derivatives.
Scientific Research Applications
Ethyl 4-amino-3-cyanopyrazolo[5,1-c][1,2,4]triazine-8-carboxylate has been explored for various scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of ethyl 4-amino-3-cyanopyrazolo[5,1-c][1,2,4]triazine-8-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to form hydrogen bonds, coordinate with metal ions, or participate in other non-covalent interactions, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-amino-3,8-dinitropyrazolo[5,1-c][1,2,4]triazine: A similar compound with nitro groups instead of a cyano group and an ester group.
7-(N-aryl)amino-5-chloro-1-methylaminopyrazolo[4,3-d]pyrimidines: Compounds with a similar fused ring system but different substituents.
Uniqueness
Ethyl 4-amino-3-cyanopyrazolo[5,1-c][1,2,4]triazine-8-carboxylate is unique due to its combination of functional groups, which provides a balance of reactivity and stability. This makes it a versatile intermediate for further chemical modifications and a valuable compound in various research fields.
Properties
IUPAC Name |
ethyl 4-amino-3-cyanopyrazolo[5,1-c][1,2,4]triazine-8-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N6O2/c1-2-17-9(16)5-4-12-15-7(11)6(3-10)13-14-8(5)15/h4H,2,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZNYDIAWWYJNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=NC(=C(N2N=C1)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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